{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine
Description
Historical Context and Discovery
The development of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine emerged from the historical progression of sulfonamide chemistry, which began with groundbreaking discoveries in the early twentieth century. The foundational work in sulfonamide research originated in 1932 in the laboratories of Bayer AG, where physician and researcher Gerhard Domagk, working under the direction of IG Farben executive Heinrich Hörlein, discovered Prontosil, the first broadly effective antibacterial compound for systemic use. This breakthrough discovery established sulfonamides as the first class of synthetic antibacterial agents and paved the way for the antibiotic revolution in medicine. The Bayer team's initial hypothesis centered on coal-tar dyes that could bind preferentially to bacteria and parasites, potentially enabling targeted therapeutic intervention against harmful organisms within the human body.
The evolution from early sulfonamide drugs to more sophisticated compounds like this compound reflects decades of structural optimization and mechanistic understanding. The specific compound under examination was first documented in chemical databases in 2005, with its initial creation date recorded as August 9, 2005, and most recent modification noted as May 18, 2025. This timeline indicates ongoing research interest and potential applications development spanning two decades. The compound's CAS registry number 345990-93-4 provides definitive identification within the global chemical literature. The persistence of research attention, as evidenced by recent database updates, suggests continued relevance in contemporary pharmaceutical or chemical research endeavors.
The discovery pathway leading to this specific compound likely involved systematic structure-activity relationship studies designed to optimize the biological properties of simpler sulfonamide precursors. The incorporation of the complex azabicyclic system represents a sophisticated approach to molecular design, potentially aimed at achieving specific three-dimensional conformations that enhance target selectivity or improve pharmacological properties. The trimethyl substitution pattern on the bicyclic core further demonstrates deliberate structural modification designed to fine-tune molecular properties such as lipophilicity, steric interactions, or metabolic stability.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline, which provides a systematic description of the molecular structure. This nomenclature system begins with the aniline ring as the base structure, indicating the para-substituted aromatic amine functionality that serves as the primary structural scaffold. The sulfonyl group acts as a linking bridge between the aromatic system and the complex bicyclic substituent.
The azabicyclo[3.2.1]octane designation represents a sophisticated nomenclature element that precisely describes the bridged bicyclic system containing a nitrogen atom. The numerical descriptors [3.2.1] indicate the number of atoms in each bridge of the bicyclic system, following standard conventions for describing bridged ring systems. The positions 1,3,3 for the trimethyl substituents specify the exact locations of the methyl groups on the bicyclic framework, ensuring unambiguous structural identification. The overall molecular formula C16H24N2O2S confirms the presence of sixteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
Alternative nomenclature systems provide additional identification methods for this compound. The Simplified Molecular Input Line Entry System representation CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C offers a linear string notation that encodes the complete molecular structure. The International Chemical Identifier string InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3 provides an even more detailed structural description that includes stereochemical information and connectivity patterns. These complementary nomenclature systems ensure comprehensive chemical identification across different databases and research contexts.
Table 1: Nomenclature and Identification Data for this compound
Relationship to Azabicycloalkane Chemistry
The this compound compound belongs to the broader family of azabicycloalkane derivatives, which represent nitrogen-containing heterocycles with significant potential in drug discovery applications. The azabicyclo[3.2.1]octane core structure provides a rigid, three-dimensional framework that constrains the spatial arrangement of substituents and influences the compound's interaction with biological targets. This bicyclic scaffold exhibits structural similarity to important bioactive alkaloids, including nicotine, cocaine, and morphine, which contributes to its potential medicinal relevance. The rigidity provided by the bicyclic backbone represents an important feature in medicinal chemistry, as it reduces conformational flexibility and can enhance binding selectivity for specific protein targets.
The azabicyclo[3.2.1]octane system possesses inherent chirality, and unless constructed from enantiomerically pure precursors, these compounds typically exist as mixtures of two enantiomers. This stereochemical complexity adds another dimension to structure-activity relationships and may influence biological activity profiles. The specific substitution pattern in this compound, featuring three methyl groups at positions 1, 3, and 3 of the bicyclic system, creates additional steric bulk that may influence both chemical reactivity and biological interactions. The nitrogen atom at position 6 of the bicyclic system serves as the attachment point for the sulfonyl linker, creating a quaternary ammonium center that affects the electronic properties of the molecule.
Related compounds within the azabicycloalkane family demonstrate diverse biological activities, including antimicrobial effects and cytotoxic activity against various tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma. The structural framework of azabicyclo[3.2.1]octanes appears particularly well-suited for pharmaceutical applications due to its ability to present functional groups in defined three-dimensional arrangements. The synthesis of these complex bicyclic systems typically involves sophisticated methodologies, including intramolecular cyclization reactions and rearrangement processes such as Beckmann rearrangements. The incorporation of this framework into sulfonamide derivatives represents an advanced approach to molecular design that leverages the beneficial properties of both structural classes.
Table 2: Structural Comparison of Azabicycloalkane Systems
Significance in Sulfonamide Research
The incorporation of the azabicyclo[3.2.1]octane system into sulfonamide chemistry represents a significant advancement in the structural sophistication of this important pharmaceutical class. Sulfonamides have maintained their relevance in medicinal chemistry despite the development of numerous other antimicrobial classes, and their continued evolution demonstrates ongoing research interest in optimizing their properties. The this compound compound exemplifies modern approaches to sulfonamide design that incorporate complex heterocyclic systems to achieve specific biological objectives.
The historical significance of sulfonamides in pharmaceutical development cannot be overstated, as they represented the first synthetic compounds capable of treating bacterial infections systemically. The discovery that Prontosil was metabolized in vivo to release the active sulfanilamide component established fundamental principles of drug metabolism and bioactivation that continue to influence pharmaceutical design. This breakthrough also demonstrated that synthetic compounds could achieve therapeutic effects previously attainable only through natural products, opening new avenues for medicinal chemistry research. The evolution from simple sulfanilamide to complex derivatives like this compound illustrates the sophisticated structural modifications that modern medicinal chemists employ to optimize drug properties.
Contemporary sulfonamide research focuses on expanding beyond traditional antimicrobial applications to explore new therapeutic targets and mechanisms of action. The structural complexity of this compound suggests potential applications in areas requiring high target selectivity and specific three-dimensional molecular recognition. The rigid bicyclic framework may enable interactions with protein binding sites that cannot accommodate more flexible molecules, potentially leading to enhanced selectivity profiles. The presence of multiple methyl substituents on the bicyclic core creates specific steric and electronic environments that may contribute to unique binding characteristics.
The compound's availability from specialized chemical suppliers indicates active research interest and potential commercial applications. The fact that this complex molecule has been synthesized and made available for research purposes demonstrates the advanced synthetic capabilities of modern pharmaceutical chemistry and suggests ongoing investigation into its properties and potential applications. The combination of the azabicyclic framework with the sulfonamide functionality creates opportunities for exploring new structure-activity relationships and potentially discovering novel therapeutic applications that leverage the unique properties of both structural elements.
Properties
IUPAC Name |
4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKKFYFTGRHWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine is a complex organic molecule known for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.5 g/mol. The structure includes a sulfonamide moiety which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)butyl]isoindole-1,3-dione |
| InChI | InChI=1S/C22H28N2O3/c1-21(2)11-15... |
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL . The presence of the bicyclic azabicyclo structure in this compound may enhance its interaction with microbial targets.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Its mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have shown efficacy in inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and have parallels in cancer biology .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, this compound may possess additional pharmacological activities such as:
- Antiviral : Potential activity against viral infections through modulation of viral replication pathways.
- Anti-inflammatory : Compounds with similar structural motifs have demonstrated anti-inflammatory effects in various models.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study reported that thiourea derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria with MIC values comparable to traditional antibiotics .
- Anticancer Mechanisms : Research on sulfonamide derivatives indicated their ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a pharmacological agent. Research indicates that derivatives of azabicyclo compounds often exhibit biological activity, including:
- Antimicrobial Activity : Compounds with similar structures have been studied for their ability to inhibit bacterial growth and combat infections.
- Neurological Applications : The bicyclic structure may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
Organic Synthesis
In synthetic chemistry, {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine can serve as:
- Building Block : Its sulfonamide group can be utilized in the synthesis of more complex molecules.
- Reagent : The compound can act as a reagent in various organic reactions, facilitating the formation of new chemical bonds.
Material Science
The compound's unique properties may also find applications in material science:
- Polymer Chemistry : It could be used to create novel polymers with enhanced properties such as thermal stability or electrical conductivity.
- Nanotechnology : Research into nanomaterials may benefit from incorporating this compound into nanostructures for applications in electronics or catalysis.
Case Study 1: Antimicrobial Properties
A study conducted on various azabicyclo compounds demonstrated that modifications to the bicyclic structure can enhance antimicrobial efficacy against resistant strains of bacteria. The specific compound this compound was highlighted for its potential to serve as a lead compound in drug development aimed at treating bacterial infections resistant to current antibiotics.
Case Study 2: Neurological Drug Development
Research published in a pharmacology journal explored the interaction of azabicyclo compounds with receptors in the central nervous system. The findings suggested that this compound could modulate neurotransmitter release, indicating its potential use in developing treatments for conditions such as depression and anxiety.
Comparison with Similar Compounds
Structural Analogues with Azabicyclo[3.2.1]octane Sulfonyl Groups
Several compounds share the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane sulfonyl motif but differ in substituents:
Key Observations:
- Substituent Flexibility: Replacement of the para-aminophenyl group with esters (e.g., methyl benzoate) or benzylsulfonyl groups alters polarity and bioavailability.
Functional Analogues with Sulfonamide Linkages
Sulfonamide derivatives with similar synthetic strategies but divergent cores:
Key Observations:
- Activity vs. Scaffold : While benzothiazole-sulfonamides exhibit anticonvulsant activity, the target compound’s bicyclo system may favor CNS targets due to enhanced blood-brain barrier penetration .
- Sulfonamide Role : The sulfonyl group in TAK-652 is critical for receptor binding, suggesting similar importance in the target compound’s interactions .
Physicochemical and Commercial Comparison
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine?
- Methodology : Synthesis typically involves sulfonylation of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane scaffold followed by coupling with a substituted aniline. For example, derivatives of this bicyclic amine have been synthesized using optimized reaction conditions (e.g., DMF as solvent, Cs₂CO₃ as base, and column chromatography for purification) . Pre-functionalized intermediates like ethyl aroylacetates (common in heterocyclic chemistry) may serve as precursors .
Q. How can researchers ensure structural fidelity during characterization?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm connectivity and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve absolute configurations of chiral centers. For example, stereochemical assignments in related azabicyclo compounds were confirmed via X-ray diffraction and circular dichroism (CD) .
Q. What safety protocols are critical for handling this compound?
- Methodology : Follow hazard codes P201 (obtain specialized handling instructions), P210 (avoid heat/open flames), and P101 (carry product label if medical attention is needed). Use PPE (gloves, goggles), work in a fume hood , and store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?
- Methodology :
Structural variations : Modify substituents on the phenyl ring (e.g., electron-withdrawing/donating groups) and the bicyclo[3.2.1]octane core (e.g., methyl group positions).
Bioassays : Test analogs in in vitro receptor-binding assays (e.g., opioid or vasopressin receptors) and in vivo analgesic models (e.g., tail-flick test).
Data analysis : Compare potency (ED₅₀), efficacy (Emax), and antagonist activity. For example, SAR studies on 1-phenyl-6-azabicyclo[3.2.1]octanes revealed that 3-hydroxyphenyl derivatives exhibit balanced antagonist-analgesic profiles .
Q. What strategies resolve contradictions in pharmacological data (e.g., agonist vs. antagonist activity)?
- Methodology :
- Cross-validate results using orthogonal assays (e.g., cAMP accumulation for G-protein coupling vs. β-arrestin recruitment).
- Molecular modeling : Perform docking studies to assess binding modes in receptor subtypes.
- Stereochemical analysis : Test enantiomers separately, as seen in studies where (+)-enantiomers of azabicyclo derivatives showed distinct activity profiles .
Q. How can this compound be adapted for use in imaging studies (e.g., PET radioligands)?
- Methodology :
Radiolabeling : Introduce isotopes (e.g., ¹⁸F) via fluoroethylation of hydroxylated intermediates, as demonstrated in the synthesis of V1a vasopressin receptor ligands .
In vivo validation : Conduct biodistribution studies in animal models and compare receptor occupancy with unlabeled analogs.
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodology :
- RP-HPLC : Optimize mobile phases (e.g., acetonitrile/water gradients) and detectors (UV or MS) for sensitivity.
- Validation parameters : Assess linearity (R² > 0.99), precision (%RSD < 2%), and recovery (>95%) using spiked biological samples .
Q. How does stereochemistry influence the compound’s biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
